(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol is a chiral compound notable for its unique trifluoromethyl group and amino alcohol functionality. Its molecular formula is CHFNO, and it has a molar mass of approximately 219.2 g/mol. This compound is characterized by the presence of a benzyl group at the nitrogen atom of the amino group and a trifluoro group at the carbon adjacent to the hydroxyl group, making it a valuable building block in synthetic organic chemistry .
The synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol can be achieved through several methods:
(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol serves as an important intermediate in organic synthesis. Its applications include:
Interaction studies involving (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol focus on its potential interactions with biological targets. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics:
Several compounds share structural similarities with (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Key Differences |
|---|---|---|
| 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol | Contains a phenyl group instead of a benzyl group | Lacks the benzyl substituent on the nitrogen |
| 2-Amino-1,1,1-trifluoro-3-phenylsulfonyl-2-propanol | Contains a phenylsulfonyl group | Different functional group at the 3-position |
| Norephedrine | Similar amino alcohol scaffold | Absence of trifluoro group at the 1-position |
| 3-Trifluoromethylpyrazoles | Contains trifluoromethyl group | Focused on heterocyclic structures rather than amino alcohols |
This table illustrates how (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol stands out due to its specific combination of functional groups and stereochemistry.